Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate
Description
Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate is a structurally complex benzoate ester featuring a methyl benzoate core substituted with a (2-amino-3-phenylpropoxy)methyl group. This compound combines a hydrophobic phenylpropoxy chain with a polar amino group, making it a versatile candidate for pharmaceutical or catalytic applications. Key functional groups include the ester moiety (for metabolic stability), the amino group (for hydrogen bonding or catalysis), and the phenyl group (for hydrophobic interactions) .
Properties
IUPAC Name |
methyl 2-[(2-amino-3-phenylpropoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-18(20)17-10-6-5-9-15(17)12-22-13-16(19)11-14-7-3-2-4-8-14/h2-10,16H,11-13,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFURHELCGZVFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COCC(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate typically involves the reaction of 2-amino-3-phenylpropanol with methyl 2-bromomethylbenzoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-amino-3-phenylpropanol attacks the electrophilic carbon of the bromomethyl group in methyl 2-bromomethylbenzoate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitro or imine derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biological processes, leading to the observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzoate Derivatives with Amino Substituents
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound shares a benzamide backbone but replaces the ester with an amide. Structural confirmation via X-ray crystallography highlights the importance of precise substituent positioning for reactivity .
- Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (): A pharmaceutical analog with a urea-linked phenylacetamido group. Unlike the target compound’s amino-propoxy chain, this derivative’s urea moiety enhances hydrogen-bonding capacity, critical for drug-receptor interactions. ESI-MS data (m/z: 438.1 [M+H]+) and moderate synthesis yields (31–44%) reflect challenges in optimizing bioactive benzoates .
Piperazine-Linked Quinoline-Benzoate Hybrids ()
Compounds such as Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) demonstrate the impact of halogen substituents (Br, Cl, F) on electronic properties and solubility. The target compound’s phenylpropoxy chain may offer greater conformational flexibility compared to the rigid piperazine-quinoline framework. Characterization via ¹H NMR and HRMS is common across these analogs .
Agrochemical Benzoate Esters ()
Sulfonylurea herbicides like Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) utilize triazine and sulfonylurea groups for herbicidal activity.
Simple Benzoate Esters (–10)
- Methyl benzoate (CAS 93-58-3) : A baseline compound lacking complex substituents. Its volatility and simplicity contrast with the target’s multifunctional design.
- Methyl benzoylformate (): An α-keto ester with a reactive 2-oxo group, highlighting how ester modifications (e.g., keto vs. amino-propoxy) dictate reactivity and stability .
Comparative Data Table
Key Research Findings and Trends
- Synthetic Challenges: Amino-propoxy chains (target compound) may require protective group strategies to prevent side reactions, akin to the moderate yields seen in urea-linked analogs () .
- Biological Activity: The amino group’s basicity could enhance solubility and target binding compared to halogenated () or agrochemical derivatives () .
- Structural Flexibility: The phenylpropoxy chain’s rotatable bonds may improve pharmacokinetic profiles relative to rigid piperazine-quinoline hybrids .
Biological Activity
Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound features a complex structure that combines a benzoate moiety with an aminoalkyl side chain. Its molecular formula is , indicating the presence of both ester and amine functional groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.33 g/mol |
| Functional Groups | Ester, Amine |
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The amino group in its structure is hypothesized to facilitate interactions with microbial cell membranes, potentially disrupting their integrity and function.
- Anticancer Properties : There is emerging evidence that this compound may inhibit the proliferation of cancer cells. The exact pathways involved are still under investigation, but it is believed that the compound may induce apoptosis in cancerous cells by modulating key signaling pathways.
- Receptor Binding Studies : Interaction studies have focused on the binding affinity of this compound for various biological receptors and enzymes. Molecular docking simulations have been employed to predict its pharmacological profile, suggesting potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for antimicrobial action.
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate | Potential applications in drug development | |
| Methyl 2-amino-3-methylbenzoate | Simpler structure; used in various organic syntheses | |
| Methyl 3-(cyanomethyl)benzoate | Features a cyano group; relevant in materials science applications |
This compound stands out due to its combination of functionalities, which enhances its potential for diverse applications in pharmaceuticals compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
